1-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
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Overview
Description
1-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound characterized by its unique structure, which includes a methoxypyrazine moiety, a pyrrolidine ring, and an o-tolyloxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a dihaloalkane under basic conditions.
Attachment of the Methoxypyrazine Group: The methoxypyrazine moiety is introduced via nucleophilic substitution, where the pyrrolidine intermediate reacts with 6-methoxypyrazine in the presence of a base.
Formation of the Final Compound: The final step involves the reaction of the intermediate with o-tolyloxyacetyl chloride in the presence of a base to form the desired ethanone derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxypyrazine moiety or the o-tolyloxy group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrazine moiety may play a crucial role in binding to these targets, while the pyrrolidine and o-tolyloxy groups contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
- 1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
- 1-(3-(Benzoxazol-2-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
Uniqueness
1-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is unique due to the presence of the methoxypyrazine moiety, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13-5-3-4-6-15(13)24-12-18(22)21-8-7-14(11-21)25-17-10-19-9-16(20-17)23-2/h3-6,9-10,14H,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWABFAZWDHHFMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC(=CN=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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